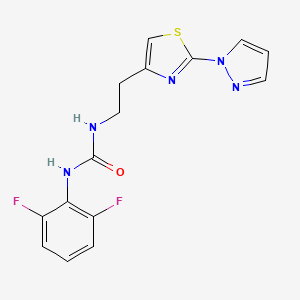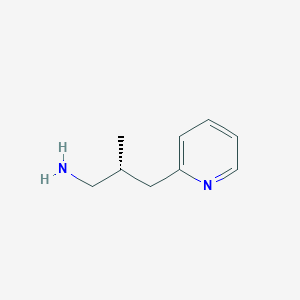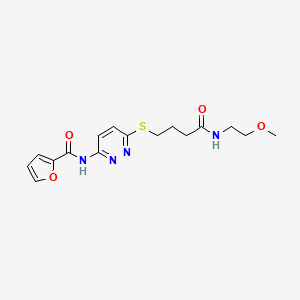![molecular formula C19H18BrFN2O B2433830 1-[(2E)-3-(3-bromophenyl)-2-propenoyl]-4-(4-fluorophenyl)piperazine CAS No. 882079-24-5](/img/structure/B2433830.png)
1-[(2E)-3-(3-bromophenyl)-2-propenoyl]-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Synthesis and Catalytic Processes
Fe-Catalyzed Synthesis : This compound is an intermediate in the synthesis of flunarizine, a drug used for treating migraines, dizziness, vestibular disorders, and epilepsy. It is produced through metal-catalyzed amination and the Wittig reaction, showcasing its importance in synthetic chemistry (Shakhmaev, Sunagatullina, & Zorin, 2016).
Rhodium Catalyzed Hydroformylation : This process is critical for synthesizing neuroleptic agents Fluspirilen and Penfluridol, which contain similar structural motifs to the compound . Such catalytic methods are essential in pharmaceutical manufacturing (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
2. Anticonvulsant Activity
- N-Mannich Bases Derived from Piperazine Diones : These derivatives, including those similar to the compound , have shown effectiveness in anticonvulsant tests. This highlights the potential of such compounds in developing new treatments for epilepsy (Obniska, Rzepka, & Kamiński, 2012).
3. Antimicrobial and Antiviral Activities
- Urea and Thiourea Derivatives of Piperazine : Compounds with structural similarities have demonstrated significant antimicrobial and antiviral activities, suggesting potential applications in combating infectious diseases (Krishna Reddy et al., 2013).
4. Neurological Research
- Dopamine Reuptake Inhibition : Derivatives of this compound have been used in the synthesis of GBR 12909, a dopamine reuptake inhibitor, indicating its relevance in neurological research and potential therapeutic applications (Haka & Kilbourn, 1990).
5. Structural Analysis and Drug Development
- Docking Studies of Piperazine-Indazole Derivatives : The compound's derivatives have been subject to docking studies, essential for understanding drug-receptor interactions and guiding drug development (Balaraju, Kalyani, & Laxminarayana, 2019).
6. Medicinal Chemistry and Pharmacology
- Synthesis of Novel Pharmaceuticals : Derivatives of this compound are central to synthesizing various drugs, demonstrating its versatility and importance in medicinal chemistry (Ironside et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(3-bromophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrFN2O/c20-16-3-1-2-15(14-16)4-9-19(24)23-12-10-22(11-13-23)18-7-5-17(21)6-8-18/h1-9,14H,10-13H2/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPUBYFZRPECQP-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2433747.png)


![Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate](/img/structure/B2433752.png)
![N-[(2-fluorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433753.png)


![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)thio]-1H-indole](/img/structure/B2433757.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2433761.png)
![N-(4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)benzenesulfonamide](/img/structure/B2433764.png)


![N-(4-methylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2433770.png)